molecular formula C12H11ClN4O4 B14528895 1-Amino-2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium perchlorate CAS No. 62786-25-8

1-Amino-2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium perchlorate

Cat. No.: B14528895
CAS No.: 62786-25-8
M. Wt: 310.69 g/mol
InChI Key: XTNGFVXPUHOBAZ-UHFFFAOYSA-M
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Description

1-Amino-2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium perchlorate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyrimidine core with an amino group at the 1-position and a phenyl group at the 2-position The perchlorate anion is associated with the positively charged imidazo[1,2-a]pyrimidine cation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium perchlorate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the condensation of 2-aminopyrimidine with benzaldehyde in the presence of an acid catalyst, followed by cyclization to form the imidazo[1,2-a]pyrimidine core. The amino group can be introduced through nucleophilic substitution reactions, and the perchlorate anion is added by treating the resulting compound with perchloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Amino-2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium perchlorate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-amino-2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium perchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signal transduction pathways. Additionally, the compound can intercalate into DNA, disrupting replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium perchlorate is unique due to its combination of an imidazo[1,2-a]pyrimidine core with an amino group and a phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

62786-25-8

Molecular Formula

C12H11ClN4O4

Molecular Weight

310.69 g/mol

IUPAC Name

2-phenylimidazo[1,2-a]pyrimidin-4-ium-1-amine;perchlorate

InChI

InChI=1S/C12H11N4.ClHO4/c13-16-11(10-5-2-1-3-6-10)9-15-8-4-7-14-12(15)16;2-1(3,4)5/h1-9H,13H2;(H,2,3,4,5)/q+1;/p-1

InChI Key

XTNGFVXPUHOBAZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=C[N+]3=CC=CN=C3N2N.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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